molecular formula C13H8N2O3 B188597 5-Nitro-2-phenyl-1,3-benzoxazole CAS No. 891-43-0

5-Nitro-2-phenyl-1,3-benzoxazole

Cat. No.: B188597
CAS No.: 891-43-0
M. Wt: 240.21 g/mol
InChI Key: PBRISAFILDFQFS-UHFFFAOYSA-N
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Description

5-Nitro-2-phenyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused to an oxazole ring. The nitro group at the 5-position and the phenyl group at the 2-position of the benzoxazole ring confer unique chemical and biological properties to this compound .

Mechanism of Action

Target of Action

5-Nitro-2-phenyl-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives are known to target various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are involved in the pathway of disease formation and proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its interaction with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . By inhibiting enzymes like DNA topoisomerases, protein kinases, and others, it disrupts the normal functioning of these pathways, leading to potential therapeutic effects .

Pharmacokinetics

Benzoxazole derivatives are generally known for their broad substrate scope and functionalization, offering several biological activities .

Result of Action

The result of the action of this compound is primarily observed at the molecular and cellular levels. It exhibits a range of biological activities including antimicrobial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and so on . For instance, it has been found to display antifungal activity similar to the standard drug voriconazole against Aspergillus niger .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the reaction conditions and catalysts used in its synthesis . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-phenyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with nitrobenzaldehyde under acidic or basic conditions. One common method includes the use of a catalyst such as zinc oxide (ZnO) in dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of a magnetic solid acid nanocatalyst in water under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and solvents to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-phenyl-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-2-phenyl-1,3-benzoxazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-phenyl-1,3-benzoxazole is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-nitro-2-phenyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-15(17)10-6-7-12-11(8-10)14-13(18-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRISAFILDFQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353946
Record name 5-nitro-2-phenyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

891-43-0
Record name 5-nitro-2-phenyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 891-43-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared from 2-amino-4-nitrophenol and benzoic acid, in a manner similar to that of Example 9b. Yield: 85%; Rf (9/1 chloroform/methanol): 0.92; Elem. anal. C13H8N2O3; theory C, 65.00; H, 3.35; N, 11.66. found C, 64.54; H, 3.35; N, 11.85. IR (KBr): 1615, 1530, 1345 cm−1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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